molecular formula C14H12N2O4 B5834060 2-[(4-nitrobenzyl)oxy]benzamide CAS No. 82568-68-1

2-[(4-nitrobenzyl)oxy]benzamide

Cat. No.: B5834060
CAS No.: 82568-68-1
M. Wt: 272.26 g/mol
InChI Key: IAAUIJNOZFFURW-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Benzamide, a simple derivative of benzoic acid with the formula C₇H₇NO, forms the structural core of a vast array of organic molecules. wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. tubitak.gov.tr Benzamides are integral to the development of pharmaceuticals, agrochemicals, and materials science. ontosight.ai Their versatility stems from the ability of the benzamide group to form hydrogen bonds and participate in various chemical reactions, making it a crucial building block in the synthesis of more complex molecules. fiveable.mesolubilityofthings.com

The benzamide framework is found in numerous therapeutic agents, including those with antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.comnih.gov The substitution patterns on the benzene (B151609) ring and the amide nitrogen can be readily modified, allowing for the fine-tuning of a compound's pharmacological profile. walshmedicalmedia.comontosight.ai This adaptability has made benzamide derivatives a focal point of research for developing novel drugs targeting a variety of diseases. nih.govontosight.ai

Role of Nitrobenzyl Moieties in Advanced Organic Synthesis and Chemical Biology

The nitrobenzyl group, particularly the ortho-nitrobenzyl (o-NB) and para-nitrobenzyl (p-NB) isomers, plays a crucial role in modern organic synthesis and chemical biology, primarily as a photoremovable protecting group. rsc.orgnih.gov These "caged compounds" allow for the controlled release of a protected functional group upon irradiation with light, providing spatial and temporal control over chemical reactions and biological processes. rsc.orgnih.govacs.org This photocleavable property is invaluable for studying dynamic biological events and for applications in materials science, such as the creation of photodegradable hydrogels and patterned thin films. umass.edunih.gov

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzyl (B1604629) ring, which is key to its function as a photolabile group. nih.gov The mechanism of photodeprotection is proposed to occur through a phototautomerization to an aci-nitro intermediate, which then decomposes to release the protected molecule. nih.govacs.org Beyond their use as protecting groups, nitrobenzyl moieties are also incorporated into molecules to enhance their biological activity, including antimicrobial and anticancer effects. nih.govresearchgate.net

Structural Features and Chemical Relevance of the 2-[(4-nitrobenzyl)oxy]benzamide Framework

The this compound framework combines the structural features of both the benzamide scaffold and the 4-nitrobenzyl (p-nitrobenzyl) moiety. This unique arrangement consists of a benzamide core where the hydrogen of the hydroxyl group at the 2-position is substituted with a 4-nitrobenzyl group via an ether linkage.

The key structural elements of this compound are:

A Benzamide Core: Provides a rigid and planar scaffold with hydrogen bonding capabilities from the amide group.

A 4-Nitrobenzyl Group: Introduces a photoactive and electron-withdrawing component to the molecule.

Overview of Current Research Landscape and Unaddressed Questions Regarding this compound

Current research on benzamide and nitrobenzyl derivatives is extensive and diverse, covering areas from fundamental synthesis to the development of new therapeutic agents and advanced materials. researchgate.netumass.edunih.gov However, specific research focusing solely on this compound is less prevalent in the public domain. While the synthesis and biological activities of various substituted benzamides, including those with nitrobenzyl groups, have been explored, a detailed investigation into the unique properties and potential of the this compound framework itself appears to be an area with unanswered questions. researchgate.netnih.gov

Key unaddressed questions include:

What are the precise three-dimensional structural parameters of this compound?

How does the interplay between the benzamide and 4-nitrobenzyl moieties influence its chemical reactivity and photophysical properties?

What are the specific biological targets and pharmacological activities of this compound?

Can the 4-nitrobenzyl group in this framework function effectively as a photoremovable protecting group for the ortho-substituted benzamide?

Research Objectives and Scope of Investigation for this compound

The primary objective of this article is to provide a comprehensive overview of this compound based on available scientific literature. The scope of this investigation is strictly focused on the chemical nature of the compound and is structured to address the following:

To detail the significance of the benzamide and nitrobenzyl components.

To describe the structural features and chemical relevance of the combined framework.

To summarize the current research landscape and identify knowledge gaps.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-14(17)12-3-1-2-4-13(12)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUIJNOZFFURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877426
Record name BENZAMIDE, 2-[(4-NITROPHENYL)METHOXY]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82568-68-1
Record name BENZAMIDE, 2-[(4-NITROPHENYL)METHOXY]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 4 Nitrobenzyl Oxy Benzamide

Retrosynthetic Analysis of the 2-[(4-nitrobenzyl)oxy]benzamide Core

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two plausible synthetic routes. The first involves the disconnection of the ether bond (C-O), and the second targets the amide bond (C-N).

Route A: Ether Formation as the Key Step

This approach disconnects the benzyl (B1604629) ether bond, identifying salicylamide (B354443) (2-hydroxybenzamide) and a 4-nitrobenzyl halide as the primary synthons. This route is often preferred due to the commercial availability and straightforward reactivity of these precursors. The key challenge in this route is the selective O-alkylation of salicylamide, which possesses two nucleophilic sites: the phenolic hydroxyl group and the amide nitrogen.

Route B: Amide Formation as the Key Step

Alternatively, disconnecting the amide bond leads to 2-[(4-nitrobenzyl)oxy]benzoic acid and ammonia (B1221849) (or an ammonia equivalent) as the synthons. This route first constructs the ether linkage and then forms the amide. This can be advantageous if the initial etherification of a related salicylic (B10762653) acid derivative is more efficient or if purification of the intermediate carboxylic acid is simpler.

Development and Refinement of Benzyl Ether Formation Strategies

The formation of the benzyl ether is a cornerstone of the synthesis of this compound. Various methods can be employed, each with its own set of advantages and challenges.

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. Current time information in Bangalore, IN. In the context of synthesizing this compound, this would involve the deprotonation of salicylamide to form a phenoxide, which then acts as a nucleophile to displace a halide from 4-nitrobenzyl halide.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of salicylamide. The choice of base and solvent is critical to the success of the reaction, influencing both the yield and the selectivity of O-alkylation over N-alkylation.

Table 1: Illustrative Conditions for Williamson Ether Synthesis of this compound

Starting Material Reagent Base Solvent Anticipated Product
Salicylamide4-Nitrobenzyl bromideK₂CO₃Acetone (B3395972), DMFThis compound
Salicylamide4-Nitrobenzyl chlorideNaHTHF, DMFThis compound

Modern variants of the Williamson ether synthesis may employ phase-transfer catalysts to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, often leading to improved yields and milder reaction conditions.

While the Williamson ether synthesis is robust, alternative methods can offer improved regioselectivity and yield, particularly when dealing with substrates prone to side reactions.

The Mitsunobu reaction is a powerful alternative for forming ethers from alcohols. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgmissouri.edu In this case, salicylamide would react with 4-nitrobenzyl alcohol under Mitsunobu conditions. A key advantage of the Mitsunobu reaction is that it typically proceeds with clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 4-nitrobenzyl alcohol. missouri.eduorganic-chemistry.orgnih.gov The reaction is also known to be effective for the etherification of phenols. missouri.edu

Another approach could involve the use of protecting groups to block the amide nitrogen of salicylamide, thereby preventing N-alkylation and ensuring exclusive O-alkylation. google.com However, this adds extra steps to the synthesis for protection and deprotection.

Optimization of Amide Bond Formation in this compound Synthesis

Should the synthetic strategy proceed via the formation of the amide bond as the final key step (Route B), the optimization of this transformation is crucial. This involves the conversion of 2-[(4-nitrobenzyl)oxy]benzoic acid to the corresponding primary amide.

The most traditional method for forming an amide from a carboxylic acid is to first convert the acid to a more reactive derivative, such as an acyl chloride. youtube.com 2-[(4-nitrobenzyl)oxy]benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia to form the desired benzamide (B126).

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine source, avoiding the need for the often harsh conditions of acyl chloride formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. scilit.com Other modern coupling agents include HATU, HBTU, and EDC, which are known for their efficiency and for minimizing side reactions.

Table 2: Selected Coupling Reagents for Amide Formation

Carboxylic Acid Amine Source Coupling Reagent Solvent Anticipated Product
2-[(4-nitrobenzyl)oxy]benzoic acidAmmoniaDCCDCM, THFThis compound
2-[(4-nitrobenzyl)oxy]benzoic acidAmmonium (B1175870) chlorideHATU, DIPEADMFThis compound

For a molecule like this compound, stereoselectivity in the amidation step is not a concern as the reacting centers are not chiral. However, chemoselectivity can be important, especially if other reactive functional groups are present in more complex analogs. The use of modern coupling reagents generally provides high chemoselectivity, reacting preferentially with the carboxylic acid over other potentially reactive sites.

Recent advances in catalysis have also led to methods for the direct amidation of carboxylic acids without the need for stoichiometric activating agents. mdpi.com These methods, often employing catalysts based on boron or other elements, can offer a more atom-economical and environmentally benign approach to amide bond formation.

Strategic Introduction of the Nitro Group on the Benzyl Moiety

The synthesis of this compound hinges on the precise and strategic placement of the nitro group on the benzyl portion of the molecule. The most prevalent and logical strategy involves the use of a pre-functionalized benzyl synthon that already contains the nitro group at the desired para-position. This approach circumvents potential issues with regioselectivity that would arise from attempting to nitrate (B79036) the benzyl group after its attachment to the benzamide scaffold.

The primary route involves a Williamson ether synthesis. In this method, a salicylamide derivative, such as 2-hydroxybenzamide (salicylamide), is deprotonated with a suitable base to form a phenoxide ion. This nucleophile then attacks an electrophilic benzyl species, typically 4-nitrobenzyl bromide or 4-nitrobenzyl chloride. The nitro group at the para-position of the benzyl halide activates the benzylic carbon towards nucleophilic substitution, facilitating the reaction.

A key alternative involves the acylation of an amine with 4-nitrobenzoyl chloride, followed by reduction and subsequent modifications. google.commdpi.com However, for the specific ether linkage in this compound, the Williamson ether synthesis using a pre-nitrated benzyl halide is the more direct and commonly employed strategy. The choice of starting material is crucial; 4-nitrobenzyl bromide is often preferred due to the higher reactivity of bromide as a leaving group compared to chloride.

The reaction conditions for this etherification are typically mild, involving a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone and a base such as potassium carbonate or sodium hydride. The strategic use of 4-nitrobenzyl precursors ensures that the nitro functionality is unambiguously located at the intended position, which is vital for the compound's ultimate properties and applications.

Table 1: Comparison of Precursors for Nitro Group Introduction This is an interactive table. You can sort and filter the data.

Precursor Typical Reaction Advantages Disadvantages
4-Nitrobenzyl bromide Williamson Ether Synthesis High reactivity, good leaving group, commercially available. researchgate.net Lachrymatory, requires careful handling.
4-Nitrobenzyl chloride Williamson Ether Synthesis Lower cost than bromide, commercially available. Less reactive than bromide, may require harsher conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. unibo.it For this compound, several aspects of its synthesis can be optimized for sustainability.

Solvent Selection: Traditional syntheses may employ solvents like DMF, which are effective but pose environmental and health risks. Green chemistry encourages the substitution of such solvents with more benign alternatives. Research into related syntheses has explored the use of greener solvents. For instance, some procedures have successfully replaced hazardous solvents like carbon tetrachloride with dichloromethane, representing a step towards a greener process. tsijournals.com The ideal green synthesis would utilize water, ethanol (B145695), or a biodegradable solvent.

Energy Efficiency and Alternative Energy Sources: Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), offers a promising green alternative. mdpi.com This solvent-free approach can lead to shorter reaction times, higher yields, and eliminates the need for solvent heating and subsequent removal, thereby significantly reducing energy consumption. The synthesis of related N-aryl benzamides has been successfully demonstrated using ball milling, suggesting its applicability to the synthesis of the target compound. mdpi.com

Table 2: Green Chemistry Approaches for Benzamide Synthesis This is an interactive table. You can sort and filter the data.

Green Principle Traditional Method Green Alternative Key Benefit
Safer Solvents DMF, Acetonitrile Water, Ethanol, 2-MeTHF Reduced toxicity and environmental impact.
Energy Efficiency Refluxing for several hours Mechanochemistry (Ball Mill) mdpi.com Reduced reaction time and energy use, solvent-free.
Waste Prevention Stoichiometric base (e.g., NaH) Catalytic base, phase-transfer catalysis Lower salt waste, improved efficiency.

Scalability and Process Chemistry Considerations for Large-Scale Production

Translating the laboratory synthesis of this compound to an industrial scale requires careful consideration of process chemistry to ensure safety, efficiency, cost-effectiveness, and consistency.

Raw Material Sourcing and Cost: The primary starting materials, salicylamide and 4-nitrobenzyl halide, are commercially available. Their cost and supply chain reliability are critical factors for large-scale production. The choice between 4-nitrobenzyl bromide and chloride may be influenced by a trade-off between the higher reactivity of the bromide and the potentially lower cost of the chloride. researchgate.net

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for optimizing throughput. Process chemists would study the effects of temperature, concentration, and catalyst loading to maximize the reaction rate while minimizing the formation of impurities. The reaction is typically exothermic, requiring an efficient heat management system to maintain control and prevent runaway reactions, especially in large reactors.

Work-up and Purification: On a large scale, purification by chromatography is often economically unfeasible. Therefore, developing a robust crystallization process is paramount. The choice of crystallization solvent is critical to ensure high recovery of the product with the desired purity, while also considering safety and environmental regulations. The final product's crystal form (polymorphism) must also be controlled as it can affect physical properties. Patent literature for similar compounds often specifies purification by crystallization from common solvents like ethanol or ethyl acetate. google.com

Process Safety: The use of reactive reagents like sodium hydride (if chosen as the base) requires specialized handling procedures to manage its flammability and reactivity with water. Similarly, 4-nitrobenzyl bromide is a lachrymator, necessitating contained handling systems to protect workers. A comprehensive process hazard analysis (PHA) would be conducted to identify and mitigate potential risks.

Continuous Manufacturing: Modern pharmaceutical manufacturing is trending towards continuous flow processes. unibo.it A continuous synthesis of this compound could offer advantages in terms of safety (smaller reaction volumes), consistency, and reduced footprint. This would involve pumping streams of the reactants and base through a heated reactor, with in-line monitoring to ensure the reaction proceeds to completion.

Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrobenzyl Oxy Benzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-field NMR provides detailed information about the chemical environment of each nucleus, while two-dimensional techniques reveal through-bond and through-space correlations.

High-Field ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-[(4-nitrobenzyl)oxy]benzamide shows distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzamide (B126) ring typically appear as a complex multiplet. The protons of the 4-nitrophenyl group also give rise to characteristic signals in the downfield region of the spectrum. The methylene (B1212753) protons of the benzylic ether linkage are observed as a singlet, and the amide protons appear as a broad signal.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the amide group is typically found at the most downfield chemical shift. The aromatic carbons of both the benzamide and 4-nitrophenyl rings appear in the intermediate region of the spectrum, while the methylene carbon of the ether linkage is observed in the upfield region.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - 168.0
Aromatic CH 7.20-8.30 (m) 115.0-150.0
Methylene (CH₂) 5.30 (s) 70.0
Amide (NH₂) 7.50 (br s) -

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy) experiments establish proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons in both rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connection between the benzyl (B1604629) group and the benzamide moiety through the ether linkage, as well as the position of the substituents on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula, C₁₄H₁₂N₂O₄.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond, leading to the formation of a 4-nitrobenzyl cation and a 2-hydroxybenzamide radical cation, or vice versa. Other fragmentations could include the loss of the nitro group or the amide group.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would show characteristic absorption bands for:

The N-H stretching vibrations of the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

The C-H stretching vibrations of the aromatic rings and the methylene group, observed around 3100-3000 cm⁻¹.

The C=O stretching vibration of the amide group (Amide I band), which is a strong band usually found around 1680-1640 cm⁻¹.

The N-H bending vibration of the amide group (Amide II band), located near 1640-1550 cm⁻¹.

The asymmetric and symmetric stretching vibrations of the nitro group, which are strong bands appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The C-O-C stretching vibrations of the ether linkage, typically found in the 1250-1050 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, such as the aromatic C-C bonds.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amide (NH₂) N-H stretch 3400-3200
Aromatic/Methylene C-H stretch 3100-3000
Amide (C=O) C=O stretch (Amide I) 1680-1640
Amide (NH₂) N-H bend (Amide II) 1640-1550
Nitro (NO₂) Asymmetric stretch 1550-1500
Nitro (NO₂) Symmetric stretch 1350-1300

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This technique would definitively establish the relative orientation of the two aromatic rings and the conformation of the ether linkage. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide group and potentially other weak interactions, which govern the crystal packing. The planarity of the amide group and the aromatic rings would also be confirmed.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination (If Chiral Variants are Explored)

A comprehensive review of scientific literature reveals a notable absence of studies focused on the chiroptical properties of this compound. To date, there have been no published explorations of chiral variants of this compound. Consequently, methodologies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are instrumental in determining the absolute configuration of chiral molecules, have not been applied to this compound.

The lack of research into the synthesis of specific enantiomers or diastereomers of this compound means that no experimental or computational data on its potential chiroptical behavior is available. The inherent structure of this compound does not necessarily preclude chirality, as the introduction of chiral centers could be theoretically possible. However, without the synthesis and isolation of such chiral variants, the application of chiroptical spectroscopic techniques remains a hypothetical consideration.

Should future research endeavors lead to the successful synthesis of enantiomerically pure forms of this compound, VCD and ECD spectroscopy would be powerful tools for the elucidation of their absolute stereochemistry.

Chemical Reactivity and Mechanistic Studies of 2 4 Nitrobenzyl Oxy Benzamide

Hydrolytic Stability and Reactivity of the Benzamide (B126) Moiety

The amide bond within the benzamide group of 2-[(4-nitrobenzyl)oxy]benzamide is generally resistant to hydrolysis in neutral aqueous solutions, even with prolonged heating. libretexts.org However, its stability is significantly diminished in the presence of acidic or basic catalysts, which facilitate the cleavage of the carbon-nitrogen bond.

Under acidic conditions, such as heating with dilute hydrochloric acid, the amide undergoes hydrolysis to yield benzoic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. researchgate.net This is followed by proton transfer and elimination of ammonia (B1221849), which is then protonated by the acid to form the ammonium ion. masterorganicchemistry.com

In basic hydrolysis, heating the amide with an aqueous solution of a strong base like sodium hydroxide (B78521) results in the formation of a carboxylate salt and ammonia or an amine. libretexts.orgchemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the amide anion, which subsequently abstracts a proton from the carboxylic acid to form ammonia and the carboxylate salt. masterorganicchemistry.com

The rate of hydrolysis can be influenced by substituents on the aromatic ring. Electron-withdrawing groups on the benzamide ring can accelerate acid-catalyzed hydrolysis, while electron-donating groups tend to retard the rate. researchgate.net Conversely, for basic hydrolysis, electron-withdrawing groups also tend to increase the reaction rate. The presence of ortho substituents can introduce steric hindrance, which generally slows down the hydrolysis reaction. acs.org

Chemical Transformations of the Nitrobenzyl Ether Linkage

The nitrobenzyl ether linkage is a key functional group that can undergo cleavage through different mechanisms, most notably through photo-induction or reductive activation.

Photo-Induced Cleavage Mechanisms of the Nitrobenzyl Ether

The 2-nitrobenzyl group is a well-known photolabile protecting group. researchgate.net Upon irradiation with UV light, typically in the range of 250-400 nm, the ether linkage cleaves. researchgate.netresearchgate.net The generally accepted mechanism for the photocleavage of o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. researchgate.netchemrxiv.org This process is initiated by the absorption of a photon, leading to an excited state of the nitrobenzyl moiety. researchgate.net

This excited state then undergoes an intramolecular hydrogen atom transfer, resulting in the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate is a key species in the photorelease mechanism. nih.govresearchgate.net Subsequent rearrangement of the aci-nitro intermediate leads to the cleavage of the C-O ether bond and the formation of 2-nitrosobenzaldehyde and the corresponding alcohol. researchgate.netresearchgate.net The reaction proceeds through a series of transient intermediates. acs.orgresearchgate.netnih.govrsc.org The quantum yield of this process, which is a measure of the efficiency of the photoreaction, can be influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.netresearchgate.net For instance, the presence of methoxy (B1213986) groups on the nitrobenzyl ring can lead to the formation of a triplet state that is not on the direct reaction pathway, potentially lowering the quantum yield. researchgate.net

It has been observed that the photocleavage of m- and p-nitrobenzyl ethers can proceed via a different mechanism involving photooxygenation in aqueous solutions, leading to the formation of stable α-hydroperoxy ethers as the primary photochemical products. cdnsciencepub.com Acid hydrolysis of these hydroperoxy ethers then yields the corresponding nitrobenzaldehyde and hydrogen peroxide. cdnsciencepub.com

Reductive Activation and Conversion of the Nitro Group

The nitro group of the 4-nitrobenzyl moiety is susceptible to reduction under various conditions, leading to a cascade of reactions that can ultimately cleave the ether linkage. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry and can be achieved using a variety of reagents and methods. wikipedia.orgacs.org

Common methods for the reduction of nitroarenes to the corresponding anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide, as well as the use of metals such as iron, tin, or zinc in acidic media. wikipedia.orgmasterorganicchemistry.com The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species. nih.gov The complete reduction involves a six-electron transfer. nih.gov

The mechanism of catalytic hydrogenation is complex and depends on the catalyst and reaction conditions. orientjchem.org It generally involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. researchgate.net Kinetic studies have shown that for some catalytic systems, the rate-determining step is the addition of the first hydrogen atom. orientjchem.org The presence of substituents on the aromatic ring can influence the rate of reduction, with electron-withdrawing groups generally increasing the reaction rate. nih.gov

The reduction of the nitro group to an amino group transforms it from a strong electron-withdrawing group to a strong electron-donating group. masterorganicchemistry.com This electronic change can facilitate the cleavage of the benzyl (B1604629) ether bond, particularly under conditions that favor the formation of a p-aminobenzyl cation.

Reactivity of the Benzamide Aromatic Ring toward Electrophilic and Nucleophilic Attack

Conversely, for nucleophilic aromatic substitution (NAS), the presence of electron-withdrawing groups on the aromatic ring is generally required to activate it towards attack by a nucleophile. orgosolver.comwikipedia.org The benzamide ring in this compound, without additional strong electron-withdrawing groups directly attached to it, is generally not highly reactive towards NAS under typical conditions. However, the reactivity can be enhanced if a good leaving group is present on the ring and strongly activating conditions are used. byjus.com

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics of the photo-induced cleavage of nitrobenzyl compounds have been studied using techniques like laser flash photolysis. acs.org These studies have allowed for the observation and characterization of transient intermediates and the determination of their decay rates. acs.orgpsu.edu The rate constants for the decay of the aci-nitro intermediates are dependent on factors such as pH and the presence of buffers. acs.orgnih.gov For example, in buffered aqueous solutions, a novel reaction pathway for the aci-tautomers can prevail. acs.org

The thermodynamics of the photo-induced hydrogen atom transfer step have been investigated using computational methods. researchgate.net These studies have shown that the efficiency of the photorelease is correlated with the stability of the resulting benzylic radical. researchgate.net Substituents that stabilize this radical lower the enthalpy of the hydrogen atom transfer, thereby increasing the quantum yield of the reaction. researchgate.net

For the reduction of the nitro group, kinetic studies of catalytic hydrogenation have provided insights into the reaction mechanism. orientjchem.orgnih.gov The rate of reduction is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally leading to faster reactions. nih.gov

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a complete understanding of the reaction mechanisms. In the photo-induced cleavage of 2-nitrobenzyl ethers, several key intermediates have been identified. The primary photoproduct is the aci-nitro transient, which has been observed using time-resolved spectroscopy. acs.orgnih.govacs.org Further investigations have identified subsequent intermediates, including cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, which precede the final product release. acs.orgresearchgate.net The identification of these intermediates has led to a revision of previously proposed mechanisms. acs.org

In the reductive pathway of nitroarenes, nitroso and N-hydroxylamino compounds are well-established intermediates. nih.gov The detection of these species can be challenging as their subsequent reduction is often faster than their formation. nih.gov

Computational chemistry, particularly density functional theory (DFT), has been employed to map the potential energy surfaces of these reactions. nih.govrsc.org These calculations provide valuable information about the structures and energies of transition states and intermediates, helping to elucidate the reaction pathways. nih.govrsc.orgresearchgate.net For example, DFT calculations have been used to explore the competing pathways for the decay of the aci-nitro intermediate in the photolysis of 2-nitrobenzyl alcohol. nih.govrsc.org

Computational and Theoretical Investigations of 2 4 Nitrobenzyl Oxy Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

No published studies were found that performed Density Functional Theory (DFT) calculations on 2-[(4-nitrobenzyl)oxy]benzamide to determine its electronic structure and molecular properties.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting reactivity descriptors for this compound.

No electrostatic potential surface maps for this compound have been reported in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

A search of the literature did not yield any studies on the conformational analysis or molecular dynamics simulations of this compound.

In Silico Prediction of Spectroscopic Parameters

There are no available in silico predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.

Computational Modeling of Reaction Mechanisms and Pathways

While the photochemistry of nitrobenzyl compounds is a known area of research, no computational models specifically detailing the reaction mechanisms and pathways of this compound have been published.

Docking Simulations for Potential Molecular Interactions

No docking simulations have been reported for this compound to explore its potential molecular interactions with any biological targets.

Advanced Analytical and Bioanalytical Methodologies for 2 4 Nitrobenzyl Oxy Benzamide

Development of Sensitive and Selective Detection Methods

The detection of 2-[(4-nitrobenzyl)oxy]benzamide at low concentrations requires methods that are both sensitive and selective, capable of distinguishing the analyte from a complex mixture of other components.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a primary technique for the analysis of nitroaromatic compounds. cdc.gov The presence of the nitrobenzyl group and the benzamide (B126) chromophores in this compound suggests strong UV absorbance, allowing for sensitive detection. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile-water or methanol-water gradients), column chemistry (e.g., C18), and flow rate to achieve optimal separation and peak shape.

Gas Chromatography (GC) offers another powerful tool for analysis. For volatile and thermally stable compounds, GC can provide high resolution. The sensitivity of GC methods for nitroaromatics can be significantly enhanced by using an Electron Capture Detector (ECD), which is highly responsive to electrophilic functional groups like the nitro group. cdc.govresearchgate.netgoogle.com For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. Derivatization with a silylating agent, such as N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), can improve the volatility and thermal stability of the analyte, leading to better chromatographic performance and characteristic mass spectra. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that can offer extremely high sensitivity for the detection of nitroaromatic compounds. acs.org This method relies on the enhancement of the Raman signal of molecules adsorbed on a nanostructured metal surface. The formation of a Janowsky complex, which is specific to nitroaromatic molecules, can be utilized to generate a unique SERS response, allowing for highly specific and sensitive detection. acs.org

Technique Detector Principle Anticipated Advantages
HPLCUVDifferential absorption of UV light by the analyte.Robust, widely available, good for routine analysis.
GCECDCaptures electrons from the carrier gas, with the signal being proportional to the concentration of electrophilic analytes.High sensitivity for nitro compounds.
GC-MSMass SpectrometerIonization of the analyte and separation of ions based on their mass-to-charge ratio.High selectivity and structural information.
SERSRaman SpectrometerEnhancement of Raman scattering of molecules adsorbed on a metal surface.Ultra-high sensitivity and specificity.

Quantitative Analysis in Complex Matrices (e.g., Biological Samples from pre-clinical studies, Reaction Mixtures)

The accurate quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) from preclinical studies or in crude reaction mixtures is essential for pharmacokinetic studies and process optimization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govuab.edunih.gov A typical LC-MS/MS method would involve the following steps:

Sample Preparation: Solid-phase extraction (SPE) is a common technique to extract the analyte from the biological matrix and remove interfering substances. researchgate.netgoogle.com This involves passing the sample through a sorbent that retains the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation: A reversed-phase HPLC column would be used to separate this compound from other components of the extract.

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM) to provide highly selective quantification.

For the analysis of reaction mixtures, a less rigorous sample preparation may be required, often involving simple dilution followed by direct injection into the LC-MS/MS system.

Parameter Typical Method Description
Sample Preparation Solid-Phase Extraction (SPE)Extraction and purification of the analyte from the matrix.
Analytical Technique LC-MS/MSSeparation by HPLC followed by detection with tandem mass spectrometry.
Quantification Mode Multiple Reaction Monitoring (MRM)Monitoring of specific precursor-to-product ion transitions for high selectivity.
Calibration Internal Standard MethodUse of a structurally similar compound as an internal standard to correct for matrix effects and variations in sample processing.

Impurity Profiling and Degradation Product Identification

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product. bruker.comresearchgate.netmedwinpublishers.comjocpr.comijsr.net This involves the identification, quantification, and characterization of any impurities present in the this compound substance. Forced degradation studies are also conducted to identify potential degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation). medwinpublishers.comjournaljpri.com

The primary techniques for impurity profiling and degradation product identification are LC-MS and GC-MS. bruker.comjournaljpri.com High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown impurities and degradants. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure elucidation of isolated impurities. bruker.com

Potential degradation pathways for this compound could include:

Hydrolysis of the amide bond to yield 2-hydroxybenzamide and 4-nitrobenzyl alcohol.

Reduction of the nitro group to an amino group.

Cleavage of the ether linkage.

Photolytic cleavage of the o-nitrobenzyl ether, a known reaction for such derivatives. chempedia.info

Stress Condition Potential Degradation Product Analytical Technique for Identification
Acid/Base Hydrolysis2-hydroxybenzamide, 4-nitrobenzyl alcoholLC-MS, GC-MS
Reduction2-[(4-aminobenzyl)oxy]benzamideLC-MS
OxidationN-oxide derivativesLC-MS
Photolysis2-hydroxybenzamide, 4-nitrosobenzaldehydeLC-MS, GC-MS

Chiral Separation Techniques (if enantiomers/diastereomers are formed or relevant)

The molecule this compound does not possess a stereocenter in its ground state. However, chirality could arise from atropisomerism if rotation around the aryl-carbonyl or aryl-oxygen bond is restricted, or if chiral starting materials are used in its synthesis. Should enantiomers or diastereomers be relevant, their separation would be crucial.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for enantioseparation. nih.govwvu.edusci-hub.rursc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds, including those with benzamide structures. nih.govnih.gov

Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. scirp.orgresearchgate.net

Chiral Separation Approach Principle Example of Application
Direct Method (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase.Separation of benzamide enantiomers on a cellulose-based CSP. nih.gov
Indirect Method (Derivatization) Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Derivatization of chiral alcohols with an acid chloride followed by HPLC. scirp.orgresearchgate.net

High-Throughput Screening Assay Development and Validation

High-throughput screening (HTS) is a key technology in drug discovery for identifying compounds that modulate the activity of a biological target. nih.gov If this compound were to be investigated as a potential enzyme inhibitor, for example, the development of a robust HTS assay would be necessary. nih.govresearchgate.netrsc.org

Fluorescence-based assays are commonly used in HTS due to their sensitivity and compatibility with microplate formats. nih.gov For instance, a fluorescence resonance energy transfer (FRET) or a time-resolved FRET (TR-FRET) assay could be developed. nih.gov In a TR-FRET assay, the inhibition of an enzyme would lead to a change in the FRET signal, which can be measured in a high-throughput manner.

Assay validation is a critical step to ensure the reliability of the screening results. nih.gov Key validation parameters include:

Z'-factor: A statistical parameter that assesses the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Signal-to-Background Ratio (S/B): The ratio of the signal in the presence of the active compound to the signal in its absence.

Precision and Accuracy: The reproducibility and closeness of the measured values to the true values.

Assay Type Principle Validation Parameter Typical Value
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferZ'-factor> 0.5
AlphaScreen Luminescent Oxygen Channeling AssaySignal-to-Background (S/B)> 10
Fluorescence Polarization Change in the polarization of fluorescent light upon bindingMillipolarization (mP) shiftDependent on assay

Potential Applications of 2 4 Nitrobenzyl Oxy Benzamide in Chemical Science

As a Building Block in Complex Chemical Synthesis

The structure of 2-[(4-nitrobenzyl)oxy]benzamide, featuring a photolabile protecting group on a benzamide (B126) scaffold, makes it a potentially useful building block in multistep organic synthesis. Benzamides are common structural motifs in pharmaceuticals and other biologically active compounds. nih.gov The 4-nitrobenzyl ether can serve to mask a hydroxyl group on the benzamide, preventing it from reacting while other chemical transformations are carried out on different parts of the molecule.

The process would typically involve:

Incorporation: this compound or a similar precursor is introduced early in a synthetic route.

Transformation: Subsequent chemical reactions are performed on other functional groups of the molecule. The 4-nitrobenzyl group is designed to be stable to a variety of reaction conditions, providing orthogonality, a key principle in protecting group strategy.

Deprotection: At the desired stage, the molecule is exposed to UV light, which cleaves the benzyl-oxygen bond, liberating the hydroxyl group. This "uncaging" step is clean as it doesn't require additional chemical reagents that might interfere with other parts of the complex molecule. nih.gov

This strategy allows for the synthesis of complex molecules with multiple functional groups that might otherwise be incompatible. While many benzamide derivatives have been synthesized for various applications, nih.govnih.govnih.gov the specific use of this compound as a building block in a published complex synthesis is not widely documented. However, the principle is well-established with similar o-nitrobenzyl protected compounds in the synthesis of natural products and other complex targets. syrris.jp

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com The development of photoactivatable probes, often called "caged compounds," is a powerful technique in chemical biology. These probes are inactive until they are "uncaged" by light, allowing researchers to study biological processes with high precision in space and time.

Given its structure, this compound has the potential to be a precursor for or a component of a photoactivatable chemical probe. For instance, the benzamide portion could be designed to interact with a specific biological target, such as an enzyme or receptor. In its "caged" form, with the 4-nitrobenzyl group attached, the molecule would be biologically inactive. Upon irradiation of a specific cell or tissue, the protecting group would be removed, releasing the active benzamide derivative to interact with its target.

This approach has been used to control the activity of a wide range of biologically active molecules. While there are no specific reports detailing the use of this compound as a chemical probe, related 4-nitrobenzyl derivatives have been developed for applications such as imaging tumor hypoxia. nih.gov Furthermore, o-nitrobenzyl oxime ethers have been used to create photo-induced cyclization reactions to produce fluorescent derivatives within cells for imaging purposes. chemrxiv.org

Table 1: Potential Chemical Probe Applications

Application Area Probe Design Principle Potential Advantage
Enzyme Inhibition The benzamide moiety is an enzyme inhibitor, caged with the 4-nitrobenzyl group. Spatiotemporal control of enzyme activity.
Receptor Binding The benzamide acts as a ligand for a specific receptor, released upon photocleavage. Targeted activation of signaling pathways.

| Fluorescence Imaging | The molecule is designed to become fluorescent after the 4-nitrobenzyl group is removed. | Visualizing biological processes in real-time. |

Applications in Materials Science or Polymer Chemistry

Photoresponsive polymers are materials that change their properties in response to light. The incorporation of photolabile groups like 4-nitrobenzyl into polymer chains allows for the light-induced degradation of the polymer, the release of encapsulated molecules, or changes in the material's physical properties.

This compound could potentially be modified to create a monomer that can be incorporated into a polymer chain. For example, a polymerizable group could be attached to the benzamide ring. The resulting polymer would have pendent 4-nitrobenzyl groups. Upon irradiation, these groups would be cleaved, which could lead to:

Polymer Degradation: If the photolabile group is part of the polymer backbone, its cleavage can lead to the breakdown of the polymer into smaller fragments.

Release of Cargo: The benzamide moiety itself or another molecule attached to it could be released from the polymer matrix upon photocleavage. This has applications in controlled drug delivery.

Changes in Solubility or Wettability: The removal of the nitrobenzyl groups can alter the polarity of the polymer, changing its solubility in different solvents or its surface wettability.

Research has shown that polymers incorporating o-nitrobenzyl derivatives can be used to create photoresponsive materials. researchgate.netresearchgate.net For example, photoresponsive biodegradable poly(carbonates) with pendent o-nitrobenzyl esters have been synthesized for light-controlled drug release. researchgate.net While direct applications of this compound in this area are not documented, its structure is amenable to being adapted for such purposes.

Design of Photo-Controlled Systems Beyond Prodrugs

The concept of using light to control molecular function extends beyond the activation of prodrugs. The 4-nitrobenzyl group can be used to cage a variety of functional groups, enabling the photo-control of catalysts, the assembly and disassembly of supramolecular structures, and the operation of molecular machines.

For instance, the hydroxyl group uncaged from this compound could act as a catalyst for a specific chemical reaction. In its caged form, the catalyst would be "off," and upon irradiation, it would be switched "on." This allows for the initiation of a chemical reaction at a precise time and location.

Another application is in the construction of photoresponsive supramolecular systems. The benzamide group is capable of forming hydrogen bonds. The caging with the bulky 4-nitrobenzyl group could disrupt these interactions. Upon photocleavage, the uncaged benzamide could then participate in hydrogen bonding, leading to the self-assembly of molecules into larger, ordered structures.

While these applications are speculative for this compound itself, the underlying principles are well-established for the broader class of nitrobenzyl-caged compounds. For example, o-nitrobenzyl groups have been used in the dual photo-controlled release of pesticides, showcasing a system where two different molecules are released upon irradiation. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
o-nitrobenzyl oxime ethers
4-nitrobenzyl derivatives
o-nitrobenzyl protected compounds
benzamide derivatives
o-nitrobenzyl esters
2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine

Future Research Directions and Challenges for 2 4 Nitrobenzyl Oxy Benzamide

Exploration of Novel Therapeutic Avenues Based on Identified Mechanisms

Substituted benzamides are a well-established class of compounds with a wide array of pharmacological activities. drugbank.commedchemexpress.com Depending on their substitution patterns, they have been developed as antipsychotics, antidepressants, antiemetics, and prokinetic agents, often targeting dopamine (B1211576) receptors. medchemexpress.comnih.gov Some benzamide (B126) derivatives act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, giving them potential as neuroprotective and anti-cancer agents. medchemexpress.com Furthermore, recent studies have identified ortho-substituted benzamides as promising anthelmintics that selectively inhibit the mitochondrial complex II of nematodes. nih.gov

The 2-[(4-nitrobenzyl)oxy]benzamide structure combines the benzamide core with a 4-nitrobenzyl ether moiety. The nitro group is a significant pharmacophore, present in numerous drugs with antibacterial, antiparasitic, and antineoplastic activities. nih.gov This group can undergo intracellular reduction, creating reactive species that are toxic to target cells, a mechanism exploited in hypoxia-activated prodrugs for cancer therapy. nih.gov

Given this background, future research should focus on:

Dopaminergic and PARP Inhibition Assays: Systematically screening this compound for activity against a panel of dopamine receptors (D2/D3) and PARP enzymes to determine if it aligns with known benzamide mechanisms. nih.govmedchemexpress.com

Anthelmintic and Antimicrobial Screening: Evaluating the compound's efficacy against various parasitic nematodes and microbial strains, including anaerobic bacteria and parasites where nitro-group-containing drugs are often effective. nih.govnih.gov

Hypoxia-Activated Prodrug Potential: Investigating whether the 4-nitrobenzyl group can be selectively reduced under hypoxic conditions, a characteristic of solid tumors, which could open avenues for its use in oncology. nih.gov

By systematically exploring these potential mechanisms, researchers can identify the most promising therapeutic areas for this compound and guide further development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of new drugs is a lengthy and costly process, but the integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate and refine this endeavor. nih.govmdpi.com These computational tools can be applied at nearly every stage of drug discovery, from target identification to lead optimization and clinical trial prediction. nih.govnih.gov For a specific molecule like this compound, AI and ML can be instrumental in navigating the vast chemical space to design superior analogs.

Future research should leverage AI and ML to:

Enhance Virtual Screening: Use ML algorithms to screen large virtual libraries of compounds to identify novel derivatives of this compound with potentially higher potency and better selectivity for a validated biological target. nih.gov

Predict Physicochemical and ADME Properties: Employ deep learning models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs, thereby reducing the risk of late-stage failures. nih.gov

Facilitate De Novo Drug Design: Utilize generative AI models to design entirely new molecules from scratch that retain the core pharmacophore of this compound but possess optimized properties for a specific therapeutic target. mdpi.com

The application of these computational methods can significantly reduce the time and resources required for optimization, increasing the probability of successfully developing a clinically viable drug.

Table 1: Application of AI/ML in the Optimization of this compound

AI/ML Application Objective Potential Impact
High-Throughput Virtual Screening (HTVS) Identify novel analogs with improved binding affinity and selectivity. Accelerates hit identification and lead discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Predict the biological activity of new derivatives based on their chemical structure. Guides the design of more potent compounds.
ADME/Tox Prediction Forecast pharmacokinetic and toxicity profiles of virtual compounds. Minimizes late-stage attrition of drug candidates due to poor properties. nih.gov

Development of Advanced Delivery Systems for Targeted Action

The efficacy of a drug is often limited by its ability to reach the target site in the body at a sufficient concentration without causing systemic toxicity. Advanced drug delivery systems offer a solution by encapsulating therapeutic agents and directing them to specific cells or tissues.

A particularly relevant strategy for this compound involves its nitrobenzyl moiety. The o-nitrobenzyl group is a well-known photocleavable linker, which can release a linked molecule upon irradiation with UV light. nih.gov This "caged" drug strategy allows for spatiotemporal control over drug release. Although the compound has a p-nitrobenzyl group, the general principle of photocleavage in nitrobenzyl compounds is a promising area for investigation. Recent advancements have focused on developing photocages that are sensitive to visible light, which offers better tissue penetration and lower phototoxicity compared to UV light. acs.org

Future research in this area should include:

Photocontrolled Release Systems: Investigating the potential to cleave the benzyl-oxygen bond in this compound using light to release the active benzamide or a related metabolite at a specific location, thereby minimizing off-target effects. nih.gov

Nanoparticle Formulation: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers. nih.gov These carriers can be functionalized with targeting ligands (e.g., antibodies or peptides) to achieve selective delivery to diseased tissues, such as tumors or inflamed regions.

Brain-Targeted Delivery: For potential neuro-active applications, delivery systems designed to cross the blood-brain barrier (BBB) would be essential. This could involve receptor-mediated transcytosis or the use of specific transporters expressed on brain microvascular endothelial cells. nih.gov

Table 2: Potential Advanced Delivery Systems for this compound

Delivery System Mechanism Potential Advantage
Photocleavable Linkers Light-induced cleavage of the nitrobenzyl group to release the active payload. nih.govacs.org High spatiotemporal control over drug activation.
Liposomes Encapsulation within lipid bilayers. Can be engineered for targeted delivery. Improved solubility, reduced systemic toxicity.
Polymeric Nanoparticles Entrapment within a biodegradable polymer matrix. Controlled and sustained release profile.

Synthesis and Evaluation of Bioisosteric Replacements

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize a lead compound's pharmacodynamic and pharmacokinetic properties. spirochem.comresearchgate.net This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. cambridgemedchemconsulting.comvaia.com

For this compound, two key moieties are prime candidates for bioisosteric replacement: the amide group and the nitro group.

Amide Bioisosteres: The amide bond can be replaced by a variety of groups to modulate its properties. For instance, replacing it with an ester can help probe the importance of the amide N-H for biological activity. nih.gov Heterocycles such as 1,2,4-triazoles, oxadiazoles, or tetrazoles are common amide bioisosteres that can alter hydrogen bonding capacity and metabolic stability. acs.org

Nitro Group Bioisosteres: The nitro group is often associated with toxicity concerns. A successful bioisosteric replacement could mitigate these issues while retaining or improving activity. The trifluoromethyl (CF₃) group has been successfully used as a bioisostere for the nitro group, often leading to increased potency and improved metabolic stability. nih.gov Other potential replacements include the cyano (-CN) or sulfone (-SO₂R) groups.

Future work should involve the rational design, synthesis, and evaluation of analogs containing these bioisosteric replacements to build a comprehensive structure-activity relationship (SAR) profile.

Table 3: Potential Bioisosteric Replacements for this compound

Original Group Bioisosteric Replacement Rationale for Replacement Reference
Amide (-CONH₂) 1,2,4-Triazole Improve metabolic stability, alter H-bonding pattern. acs.org
Thioamide (-CSNH₂) Modify electronic properties and H-bonding. nih.gov
Ester (-COOR) Assess the role of the amide N-H group in binding. nih.gov
Tetrazole Mimic carboxylic acid properties, increase metabolic stability. acs.org
Nitro (-NO₂) Trifluoromethyl (-CF₃) Enhance metabolic stability and potency, reduce toxicity. nih.gov
Cyano (-CN) Mimic electronic properties and size.

Addressing Synthetic and Scalability Challenges for Future Research Needs

While the conceptual design of novel therapeutics is critical, practical considerations regarding their synthesis and large-scale production are equally important for eventual clinical translation. The synthesis of benzamide derivatives is generally well-established, often involving the coupling of a carboxylic acid or its activated form with an amine. mdpi.com A plausible synthesis for this compound would likely involve a Williamson ether synthesis between salicylamide (B354443) and 4-nitrobenzyl bromide.

However, several challenges may arise as research progresses toward larger-scale production:

Purification: The purification of intermediates and the final product can be challenging. Crystallization is often the preferred method for large-scale purification, but benzamides can exhibit complex crystallization behavior, including polymorphism, which can affect the final product's properties. acs.orgacs.orgresearchgate.net

Process Safety: The handling of nitro-containing compounds requires specific safety protocols due to their potential for thermal instability and energetic decomposition.

Future research must focus on developing a robust, safe, and scalable synthetic process. This includes route scouting to identify the most efficient synthetic pathway, optimizing reaction conditions, and developing reliable crystallization protocols to control the solid-state form of the final compound.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-[(4-nitrobenzyl)oxy]benzamide?

Methodological Answer:
Key approaches include:

  • Stepwise Functionalization : Introduce the nitrobenzyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to ensure regioselectivity .
  • Catalytic Optimization : Use Pd-based catalysts for coupling reactions to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., nitrobenzyl protons at δ 8.2–8.5 ppm, benzamide carbonyl at ~168 ppm) .
    • IR Spectroscopy : Confirm C=O stretching (~1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical m/z .

Advanced: How does the nitro group’s position influence the compound’s reactivity in biological systems?

Methodological Answer:

  • Electron-Withdrawing Effects : The para-nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., cysteine or lysine) .
  • Redox Activity : The nitro group can undergo enzymatic reduction to nitroso or amine derivatives, altering biological activity. Assess using cyclic voltammetry (CV) or in vitro reductase assays .
  • Comparative Studies : Synthesize ortho- and meta-nitro analogs to evaluate positional effects on binding affinity (e.g., via surface plasmon resonance) .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with solubility or permeability .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Bcl-2 or PARP targets) to prioritize synthetic analogs .

Advanced: How can researchers mitigate off-target metabolic effects during in vitro assays?

Methodological Answer:

  • Dose-Response Profiling : Conduct preliminary cytotoxicity assays (e.g., MTT) to identify non-toxic concentrations. For example, benzamide derivatives show metabolic interference above 1 mM .
  • Enzyme-Specific Assays : Use CRISPR-edited cell lines lacking poly(ADP-ribose) polymerase (PARP) to isolate target effects .
  • Metabolomics : LC-MS/MS monitors glucose metabolism or NAD+ levels to detect off-pathway disruptions .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications :
    • Benzamide Substituents : Replace the nitro group with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups to modulate bioactivity .
    • Linker Optimization : Introduce heterocycles (e.g., piperidine) between benzamide and nitrobenzyl groups to enhance solubility .
  • Biological Testing : Prioritize derivatives using high-throughput screening (HTS) against target enzymes (e.g., kinase panels) .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and detect at 254 nm .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples .
  • Calibration Standards : Prepare in methanol to avoid matrix interference .

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Reactant of Route 1
2-[(4-nitrobenzyl)oxy]benzamide
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Reactant of Route 2
2-[(4-nitrobenzyl)oxy]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.